molecular formula C8H6Cl2O2S B1469831 2,4-Dichloro-5-(methylsulfanyl)benzoic acid CAS No. 51521-99-4

2,4-Dichloro-5-(methylsulfanyl)benzoic acid

Cat. No. B1469831
CAS RN: 51521-99-4
M. Wt: 237.1 g/mol
InChI Key: OLEVMMVZQSLUHP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H6Cl2O2S. It has a molecular weight of 237.11 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-5-(methylsulfanyl)benzoic acid. The InChI code is 1S/C8H6Cl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Alternative methods for synthesizing compounds related to 2,4-Dichloro-5-(methylsulfanyl)benzoic acid have been developed. For instance, 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a related compound, has been synthesized using readily available materials, indicating potential methods for synthesizing 2,4-Dichloro-5-(methylsulfanyl)benzoic acid (Lomov, 2019).

  • Crystal Structure Analysis : Studies on compounds like Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which share structural similarities with 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, reveal insights into their crystal structures and intermolecular interactions (Choi et al., 2009).

  • Chemical Transformation : Research on related compounds, such as 2-(4-Iodophenyl)-5-methyl-3-methylsulfinyl-1-benzofuran, offers insights into chemical transformations like oxidation processes that could be relevant for 2,4-Dichloro-5-(methylsulfanyl)benzoic acid (Choi et al., 2008).

Potential Applications in Synthesis and Drug Development

  • Synthesis of Novel Compounds : The methodologies and insights from studies on similar compounds could be applied to the synthesis of novel derivatives of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, which might have potential applications in drug development or as intermediates in organic synthesis (Peng, 2010).

  • Spectroscopic Analysis : Spectroscopic studies on salicylic acid derivatives provide valuable information that could be applicable to 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, aiding in the understanding of its chemical behavior and potential applications (Takač & Dražen Vikić Topić, 2004).

Safety and Hazards

The safety information for 2,4-Dichloro-5-(methylsulfanyl)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,4-dichloro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEVMMVZQSLUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(methylsulfanyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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